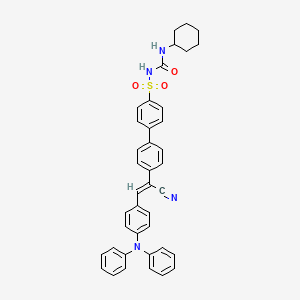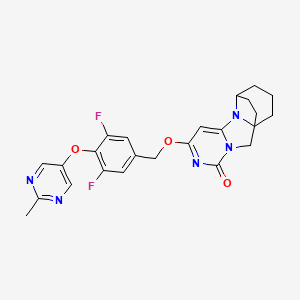
Lp-PLA2-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lp-PLA2-IN-12 is a compound that inhibits the activity of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques and is involved in various inflammatory processes. The inhibition of Lp-PLA2 has been studied for its potential therapeutic effects in cardiovascular diseases and other inflammatory conditions .
Preparation Methods
The synthesis of Lp-PLA2-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Lp-PLA2-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Lp-PLA2-IN-12 has been extensively studied for its scientific research applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory pathways and its potential therapeutic effects in inflammatory diseases.
Medicine: Explored as a potential treatment for cardiovascular diseases, such as atherosclerosis, by inhibiting the formation of atherosclerotic plaques.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2.
Mechanism of Action
Lp-PLA2-IN-12 exerts its effects by inhibiting the activity of Lp-PLA2. Lp-PLA2 is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby modulating inflammatory responses. The molecular targets and pathways involved include the inhibition of Lp-PLA2 activity and the subsequent reduction in the formation of lysophosphatidylcholine and other pro-inflammatory molecules .
Comparison with Similar Compounds
Lp-PLA2-IN-12 can be compared with other Lp-PLA2 inhibitors, such as darapladib and rilapladib. These compounds also inhibit Lp-PLA2 activity but may differ in their chemical structures, potency, and pharmacokinetic properties. This compound is unique in its specific chemical structure and its potential therapeutic applications in various inflammatory conditions .
Similar Compounds
- Darapladib
- Rilapladib
Properties
Molecular Formula |
C24H23F2N5O3 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
6-[[3,5-difluoro-4-(2-methylpyrimidin-5-yl)oxyphenyl]methoxy]-3,5,9-triazatetracyclo[8.3.2.01,9.03,8]pentadeca-5,7-dien-4-one |
InChI |
InChI=1S/C24H23F2N5O3/c1-14-27-10-17(11-28-14)34-22-18(25)7-15(8-19(22)26)12-33-20-9-21-30(23(32)29-20)13-24-5-2-3-16(4-6-24)31(21)24/h7-11,16H,2-6,12-13H2,1H3 |
InChI Key |
WNGGMNWILBZELI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)OC2=C(C=C(C=C2F)COC3=NC(=O)N4CC56CCCC(N5C4=C3)CC6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


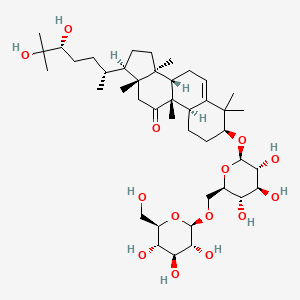
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)


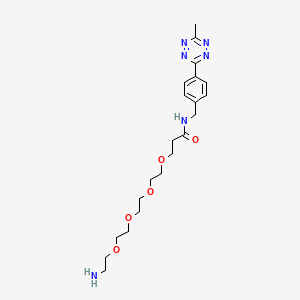




![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)
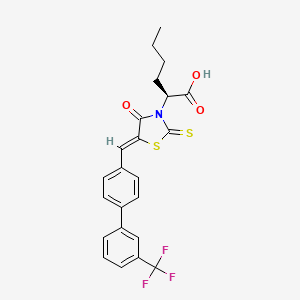
![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
